molecular formula C10H5BrClNO B1353509 6-Bromo-4-chloroquinoline-3-carbaldehyde CAS No. 201420-31-7

6-Bromo-4-chloroquinoline-3-carbaldehyde

Cat. No.: B1353509
CAS No.: 201420-31-7
M. Wt: 270.51 g/mol
InChI Key: SJSGLHNBLBNADM-UHFFFAOYSA-N
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Description

6-Bromo-4-chloroquinoline-3-carbaldehyde is an organic compound with the molecular formula C10H5BrClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine and chlorine substituents on the quinoline ring, along with an aldehyde group at the 3-position. It is typically a light yellow to yellow powder and is used primarily in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination and chlorination of quinoline derivatives, followed by formylation to introduce the aldehyde group .

Industrial Production Methods

While specific industrial production methods for 6-Bromo-4-chloroquinoline-3-carbaldehyde are not extensively documented, the general approach involves multi-step synthesis starting from readily available quinoline derivatives. The process usually includes halogenation reactions under controlled conditions to ensure the selective introduction of bromine and chlorine atoms .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloroquinoline-3-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: 6-Bromo-4-chloroquinoline-3-carboxylic acid.

    Reduction Products: 6-Bromo-4-chloroquinoline-3-methanol.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

6-Bromo-4-chloroquinoline-3-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds.

    Pharmaceutical Research: Derivatives of this compound have been studied for their potential antimicrobial and antimalarial properties.

    Material Science: It is used in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a precursor for the synthesis of compounds that can inhibit specific enzymes or biological pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloroquinoline-3-carbaldehyde depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    DNA Intercalation: Intercalating into DNA strands and disrupting replication or transcription processes.

    Signal Transduction Modulation: Affecting cellular signaling pathways by interacting with specific receptors or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloroquinoline-3-carbaldehyde
  • 4-Chloroquinoline-3-carbaldehyde
  • 6-Bromoquinoline-3-carbaldehyde

Uniqueness

6-Bromo-4-chloroquinoline-3-carbaldehyde is unique due to the specific positioning of bromine and chlorine atoms on the quinoline ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

6-bromo-4-chloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO/c11-7-1-2-9-8(3-7)10(12)6(5-14)4-13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSGLHNBLBNADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446947
Record name 6-Bromo-4-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201420-31-7
Record name 6-Bromo-4-chloro-3-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201420-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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